1-(2,4,5-Trichlorophenyl)ethanol

Antifungal MIC Filamentous fungi

Sourcing a reliable chlorinated phenylethanol reference standard with verified dual antiviral and selective antifungal activity is challenging. This compound resolves that need: • Dual-Antiviral Potency: Documented IC50 of 0.8 μM against HIV-1 and 0.3 μM against HSV-1 DNA synthesis. • Selective Antifungal Profile: Active against filamentous fungi (A. fumigatus, F. oxyporum; MIC 7-50 μM), but not C. albicans, ideal for azole-resistance research. • Broad-Spectrum Antibacterial: MIC of 1 μg/mL against E. coli. Supplied with rigorous quality documentation for research consistency.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 14299-54-8
Cat. No. B077557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trichlorophenyl)ethanol
CAS14299-54-8
Synonyms2,4,5-trichlorophenylethanol
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1Cl)Cl)Cl)O
InChIInChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3
InChIKeyCZTWWYRPCFIOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4,5-Trichlorophenyl)ethanol: Chemical Identity & Procurement Profile


1-(2,4,5-Trichlorophenyl)ethanol (CAS 14299-54-8, molecular formula C8H7Cl3O, molecular weight 225.5 g/mol) is a chlorinated aromatic secondary alcohol structurally defined as 2,4,5-trichloro-α-methylbenzyl alcohol [1]. The compound features a 2,4,5-trichlorophenyl substitution pattern and a secondary alcohol moiety, with a computed XLogP3 value of 3.3, indicating moderate lipophilicity [1]. This compound serves as a reference standard and research intermediate in antimicrobial and antiviral investigations, with documented activity profiles spanning fungal, bacterial, and viral targets [2].

Screening context Antimicrobial and antiviral screening studies Filamentous fungi, HIV-1, HSV-1, Gram-positive/negative bacteria
Enzyme research Cholinesterase inhibition investigations Neurotoxicology and structure-activity relationship studies
Reference standard Chlorinated phenylethanol reference material Class-specific comparator for synthetic and bioactivity profiling

Non-Substitutability of 1-(2,4,5-Trichlorophenyl)ethanol


The substitution of 1-(2,4,5-Trichlorophenyl)ethanol with structurally similar chlorinated phenylethanols (e.g., 1-(2,4-dichlorophenyl)ethanol or 1-(3,4-dichlorophenyl)ethanol) is not scientifically justified due to the critical influence of the 2,4,5-trichloro substitution pattern on both direct biological activity and synthetic utility. While dichloro analogs such as (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol function exclusively as chiral intermediates in the multi-step synthesis of imidazole antifungal drugs like luliconazole and miconazole [1], 1-(2,4,5-trichlorophenyl)ethanol demonstrates distinct and direct biological activities, including sub-micromolar inhibition of HIV-1 replication and antifungal activity against specific filamentous fungal strains [2]. Furthermore, the chlorination pattern directly impacts the compound's reactivity as a synthetic building block; the 2,4,5-trichloro configuration enables specific cross-coupling and etherification pathways that dichloro or differently substituted analogs cannot replicate. Therefore, generic substitution would alter both the direct bioactivity profile and the synthetic outcomes in pharmaceutical or agrochemical intermediate applications.

Product 2,4,5-Trichloro substitution
Risk Dichloro analogs (e.g., 2,4-dichloro) function primarily as chiral synthesis intermediates and lack direct antiviral/antifungal activity. Chlorination pattern determines both bioactivity and synthetic cross-coupling pathways.
Product Filamentous-fungi selective profile
Risk Broad-spectrum clinical azoles (e.g., fluconazole) show opposite selectivity (active against Candida, weaker against Aspergillus). Replacing with an azole may miss filamentous-fungi-specific endpoints.
Product Multi-target bioactivity profile
Risk Chlorinated phenylethanols with different substitution patterns (e.g., 3,4-dichloro) or those functioning only as intermediates may not reproduce the combined antiviral, antibacterial, and cholinesterase inhibition context.

Quantitative Differentiation Evidence for 1-(2,4,5-Trichlorophenyl)ethanol


Antifungal Selectivity: Filamentous Fungi vs. Candida

1-(2,4,5-Trichlorophenyl)ethanol exhibits a differential antifungal spectrum characterized by significant activity against filamentous fungi (Neurospora crassa, Aspergillus fumigatus, Fusarium spp.) but demonstrated inactivity against Candida albicans [1]. This species-specific profile contrasts with many clinical azole antifungals such as fluconazole and itraconazole, which demonstrate broad activity against Candida species. Specifically, the compound showed MIC values ranging from 7 µM against N. crassa and N. hematococca to 50 µM against A. fumigatus and F. oxyporum [1].

Antifungal selectivity
Cross-study comparable
MIC 7–50 µM vs. filamentous fungi; inactive vs. C. albicans
Supports filamentous-fungi-specific screening context
Species selectivity opposite to many clinical azoles
Antifungal MIC Filamentous fungi Candida albicans Species selectivity

HIV-1 Replication Inhibition in Human T Cells

1-(2,4,5-Trichlorophenyl)ethanol inhibits HIV-1 replication in human T cells with an IC50 value of 0.8 µM . This activity level is comparable to or exceeds that of several nucleoside reverse transcriptase inhibitors (NRTIs) in early-stage discovery, though direct in vitro comparisons under identical conditions are not currently available. The sub-micromolar potency suggests meaningful antiviral activity that warrants further mechanistic and comparative investigation.

HIV-1 replication inhibition
Cross-study comparable
IC50 0.8 µM in human T cells
Reported assay potency within range of early-discovery NRTIs
Direct head-to-head comparisons not available
Antiviral HIV-1 IC50 Human T cells Replication inhibition

HSV-1 DNA Synthesis Inhibition

1-(2,4,5-Trichlorophenyl)ethanol inhibits DNA synthesis of herpes simplex virus type 1 (HSV-1) with a reported potency of 0.3 µM . This places the compound among sub-micromolar inhibitors of HSV-1 replication. As a benchmark, acyclovir, the gold-standard anti-HSV agent, exhibits an IC50 of approximately 1.4 µg/mL (~6 µM) against HSV-1 in certain cellular assays [1], suggesting that the target compound may possess comparable or superior potency in vitro, though direct head-to-head comparisons are lacking.

HSV-1 DNA synthesis inhibition
Cross-study comparable
0.3 µM; ~20-fold lower molar than acyclovir's reported IC50
Supports herpesvirus replication inhibition endpoint review
Comparable in vitro potency context; not direct comparison
Antiviral HSV-1 DNA synthesis inhibition Herpes simplex virus Potency

Broad-Spectrum Antibacterial Activity

1-(2,4,5-Trichlorophenyl)ethanol demonstrates activity against both Gram-positive and Gram-negative bacteria . Specifically, in vitro minimum inhibitory concentration (MIC) testing against Escherichia coli (strain 257) yielded an MIC value of 1 µg/mL . For context, triclosan—a structurally distinct 2,4,4'-trichloro-2'-hydroxydiphenyl ether—exhibits MIC values against E. coli typically ranging from 0.01–0.1 µg/mL, while ampicillin (a β-lactam antibiotic) shows MIC values against susceptible E. coli strains in the 2–8 µg/mL range. The target compound's MIC of 1 µg/mL positions it as a moderately potent broad-spectrum antibacterial agent.

Broad-spectrum antibacterial
Class-level inference
MIC 1 µg/mL vs. E. coli 257
Supports antimicrobial screening context; potency between triclosan and ampicillin ranges
Data to verify; limited strain panel
Antibacterial Gram-positive Gram-negative Broad-spectrum MIC

Cholinesterase Inhibition Activity

1-(2,4,5-Trichlorophenyl)ethanol has been reported to inhibit cholinesterase activity, leading to accumulation of acetylcholine at synapses and resulting neurotoxic effects . While specific IC50 values for the target compound are not disclosed in the primary source, this cholinesterase inhibitory activity distinguishes it from closely related chlorinated phenylethanols such as 1-(2,4-dichlorophenyl)ethanol, which function primarily as synthetic intermediates without documented enzyme inhibition profiles. The cholinesterase inhibitory property aligns this compound functionally with organophosphate and carbamate insecticides, though with a distinct chlorinated aromatic alcohol scaffold.

Cholinesterase inhibition
Class-level inference
Inhibits cholinesterase (quantitative IC50 not specified)
Reported enzyme inhibition context differentiates from dichloro analog
Neurotoxicology research relevance; specific potency to verify
Cholinesterase inhibition Enzyme assay Acetylcholinesterase Neurotoxicity Biochemical activity

Priority Research and Industrial Application Scenarios for 1-(2,4,5-Trichlorophenyl)ethanol


Antifungal Research on Filamentous Fungi

The compound's selective antifungal profile—with MIC values of 7–50 µM against filamentous fungi including Aspergillus fumigatus, Fusarium oxyporum, and Neurospora crassa, but inactivity against Candida albicans [1]—makes it particularly valuable for investigating azole-resistant filamentous fungal infections. Research programs focused on Aspergillus or Fusarium mycoses can employ this compound as a reference standard or tool compound, especially where clinical azole antifungals demonstrate limited efficacy against filamentous species.

Antiviral Drug Discovery for HIV-1 and HSV-1

With sub-micromolar potency against HIV-1 replication in human T cells (IC50 = 0.8 µM) and HSV-1 DNA synthesis inhibition (potency = 0.3 µM) , this compound serves as a dual-antiviral reference material. Virology laboratories investigating novel mechanisms of viral replication inhibition or screening for antiviral lead compounds can utilize this compound as a positive control or comparative benchmark against established antivirals such as acyclovir and NRTIs.

Broad-Spectrum Antimicrobial Screening and Reference

The documented antibacterial activity against both Gram-positive and Gram-negative bacteria, including an MIC of 1 µg/mL against Escherichia coli 257 , positions this compound as a suitable reference standard for antimicrobial susceptibility testing and broad-spectrum screening campaigns. Microbiology laboratories conducting comparative analyses of chlorinated aromatic antimicrobials can employ this compound alongside triclosan and ampicillin as class representatives with distinct potency ranges.

Cholinesterase Inhibition and Neurotoxicology Research

The reported cholinesterase inhibitory activity establishes this compound as a relevant research tool for neurotoxicological investigations, particularly for studies examining the structure-activity relationships of chlorinated aromatic compounds with enzyme inhibition properties. This scenario is especially relevant for environmental toxicology and pesticide development research programs seeking to understand off-target neurological effects of chlorinated phenylethanol derivatives.

Application
Selection Property
Validation Focus
Filamentous fungal research studies
Species-selective antifungal profile
MIC endpoints against Aspergillus, Fusarium, Neurospora; absence of anti-Candida activity
Antiviral replication inhibition studies
Dual-antiviral potency context
IC50 in human T-cell (HIV-1) and HSV-1 DNA synthesis assays; comparator benchmarking
Antimicrobial screening studies
Broad-spectrum antibacterial profile
MIC against Gram-positive and Gram-negative reference strains; class-level interpretation
Cholinesterase inhibition research
Enzyme inhibition activity context
Acetylcholinesterase assay response; neurotoxicity endpoint monitoring

Technical Documentation Hub

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